2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide
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Overview
Description
2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide is an organic compound with a complex structure, featuring a chloroacetamide core substituted with a cyclopropylphenyl group and a hydroxypentynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropylphenyl Intermediate: The starting material, 3-cyclopropylbenzaldehyde, undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Alkyne Addition: The alcohol is then subjected to a Sonogashira coupling reaction with a terminal alkyne to introduce the hydroxypentynyl group.
Chloroacetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the desired chloroacetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride for more selective reductions.
Substitution: Sodium azide, thiols, and amines under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alkene or alkane derivatives.
Substitution: Formation of azide, thiol, or amine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding due to its amide and alkyne functionalities.
Medicine
Research into its medicinal properties could reveal applications as an anti-inflammatory or anticancer agent, given the presence of the cyclopropyl and phenyl groups, which are common in bioactive molecules.
Industry
In the chemical industry, this compound could be used in the synthesis of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions facilitated by its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(phenylmethyl)acetamide: Lacks the cyclopropyl and alkyne groups, making it less versatile.
N-(3-cyclopropylphenyl)-N-(1-hydroxypent-4-yn-2-yl)acetamide: Similar but without the chloro group, affecting its reactivity.
2-Chloro-N-[(3-phenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide: Lacks the cyclopropyl group, which may reduce its biological activity.
Uniqueness
The presence of both the cyclopropylphenyl and hydroxypentynyl groups in 2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide makes it unique, offering a combination of steric and electronic properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
2-chloro-N-[(3-cyclopropylphenyl)methyl]-N-(1-hydroxypent-4-yn-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-2-4-16(12-20)19(17(21)10-18)11-13-5-3-6-15(9-13)14-7-8-14/h1,3,5-6,9,14,16,20H,4,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYPEXRKSIURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CO)N(CC1=CC(=CC=C1)C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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